molecular formula C10H15N2O7PS B10756416 Thymidine-5'-thiophosphate

Thymidine-5'-thiophosphate

Cat. No.: B10756416
M. Wt: 338.28 g/mol
InChI Key: OJRKJKYGUAALCJ-XLPZGREQSA-N
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Description

These compounds consist of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . Thymidine-5’-Thiophosphate is a derivative of thymidine, a nucleoside that is a building block of DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine-5’-Thiophosphate can be synthesized through various chemical reactions involving thymidine. One common method involves the phosphorylation of thymidine using thiophosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of Thymidine-5’-Thiophosphate often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product. Purification steps such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-Thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thymidine-5’-Thiophosphate can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Thymidine-5’-Thiophosphate has several scientific research applications, including:

Mechanism of Action

Thymidine-5’-Thiophosphate exerts its effects by interacting with DNA polymerases and other enzymes involved in DNA synthesis. It acts as a substrate for these enzymes, incorporating into the growing DNA strand and potentially causing chain termination. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA synthesis can prevent the replication of viruses or cancer cells .

Comparison with Similar Compounds

Uniqueness: Thymidine-5’-Thiophosphate is unique due to the presence of the thiophosphate group, which imparts distinct chemical properties and reactivity compared to its analogs. This modification allows for specific interactions with enzymes and can enhance the compound’s stability and efficacy in various applications .

Properties

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(19-8)4-18-20(16,17)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,21)/t6-,7+,8+/m0/s1

InChI Key

OJRKJKYGUAALCJ-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)O)O

Origin of Product

United States

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